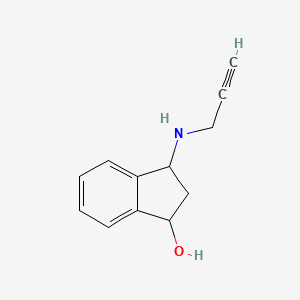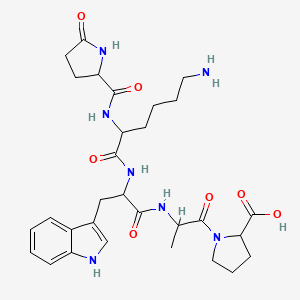
H-DL-Pyr-DL-Lys-DL-Trp-DL-Ala-DL-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BPP 5a, también conocido como péptido potenciador de bradicinina 5a, es un oligopeptido rico en prolina derivado del veneno de la serpiente Bothrops jararaca. Este péptido es conocido por su capacidad para inhibir la enzima convertidora de angiotensina I (ECA), que juega un papel crucial en la regulación de la presión arterial. BPP 5a ha sido estudiado extensamente por sus potentes y duraderos efectos antihipertensivos, lo que lo convierte en un compuesto significativo en la investigación cardiovascular .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BPP 5a implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de BPP 5a sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan para optimizar el proceso, asegurando un alto rendimiento y pureza. El uso de cromatografía líquida de alta resolución (HPLC) es esencial para la purificación del péptido sintetizado .
Análisis De Reacciones Químicas
Tipos de Reacciones
BPP 5a experimenta varias reacciones químicas, que incluyen:
Oxidación: El péptido puede oxidarse para formar enlaces disulfuro, que pueden afectar su actividad biológica.
Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, alterando la estructura y función del péptido.
Sustitución: Los residuos de aminoácidos en BPP 5a pueden ser sustituidos para crear análogos con diferentes propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran BPP 5a incluyen:
Agentes oxidantes: Peróxido de hidrógeno (H₂O₂) y yodo (I₂).
Agentes reductores: Ditiotreitol (DTT) y tris(2-carboxietil)fosfina (TCEP).
Reactivos de sustitución: Varios derivados de aminoácidos y agentes de acoplamiento.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas de BPP 5a, así como varios análogos con secuencias de aminoácidos modificadas .
Aplicaciones Científicas De Investigación
BPP 5a tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Investigado por su papel en la modulación de las vías biológicas, particularmente las que involucran el sistema calicreína-cinina.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de la hipertensión y otras enfermedades cardiovasculares.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como herramienta para estudiar la inhibición enzimática
Mecanismo De Acción
BPP 5a ejerce sus efectos principalmente inhibiendo la enzima convertidora de angiotensina I (ECA). Esta inhibición evita la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Como resultado, los vasos sanguíneos permanecen dilatados, lo que lleva a una reducción de la presión arterial. Además, BPP 5a mejora los efectos de la bradicinina, un péptido que promueve la vasodilatación y aumenta la permeabilidad vascular .
Comparación Con Compuestos Similares
BPP 5a es parte de una familia más grande de péptidos potenciadores de bradicinina (BPP), que comparten estructuras y funciones similares. Algunos de los compuestos similares incluyen:
BPP 7a: Otro péptido de la misma familia con propiedades inhibitorias de la ECA similares.
BPP 10c: Conocido por sus potentes efectos antihipertensivos.
BPP 11e: Exhibe una fuerte inhibición de la ECA y efectos vasodilatadores.
BPP 12b: Estudiado por sus efectos cardiovasculares.
BPP 13a: Otro miembro de la familia BPP con notable actividad biológica.
BPP 5a destaca por su secuencia específica de aminoácidos y sus potentes y duraderos efectos antihipertensivos. Su estructura única le permite interactuar eficazmente con la ECA, lo que lo convierte en un compuesto valioso en la investigación cardiovascular .
Propiedades
IUPAC Name |
1-[2-[[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)

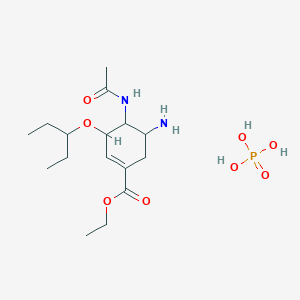
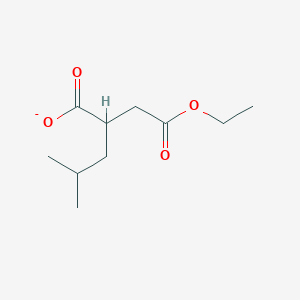
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
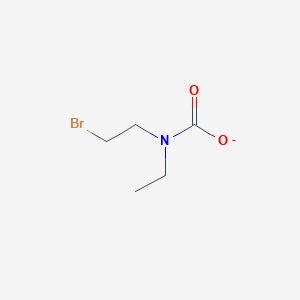
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
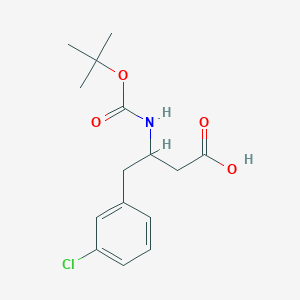
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
